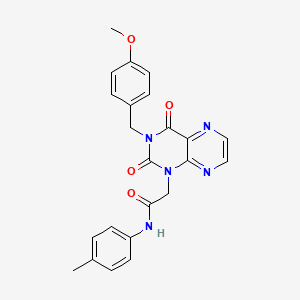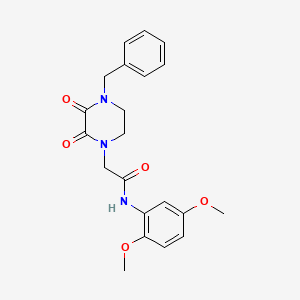![molecular formula C20H16N4O3 B14974229 3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974229.png)
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” typically involves multi-step organic reactions. Common steps might include:
- Formation of the benzodioxole ring through cyclization reactions.
- Synthesis of the pyrazole ring via condensation reactions.
- Construction of the oxadiazole ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the rings.
Reduction: Reduction reactions could modify the double bonds or other reactive sites.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.
Materials Science: It could be explored for its properties in creating new materials with specific electronic or optical characteristics.
Biology and Medicine
Biochemistry: Studying its interactions with enzymes or other biomolecules.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Electronics: Use in the development of organic electronic devices.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1,2,4-OXADIAZOLE
- 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE
Uniqueness
The unique combination of the benzodioxole, pyrazole, and oxadiazole rings in “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” might confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H16N4O3 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O3/c1-11-3-4-13(7-12(11)2)15-9-16(23-22-15)20-21-19(24-27-20)14-5-6-17-18(8-14)26-10-25-17/h3-9H,10H2,1-2H3,(H,22,23) |
Clave InChI |
ZIIFTARGQMENPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14974152.png)
![3-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B14974166.png)
![4-chloro-N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14974181.png)

![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B14974199.png)
![4-amino-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B14974206.png)
![N-(3-chloro-4-methylphenyl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974207.png)
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14974213.png)

![4-benzyl-1-((2,5-dimethylbenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14974240.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B14974245.png)
![4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B14974248.png)
![4-benzyl-3-(3,4-dichlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14974253.png)
![3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B14974255.png)
